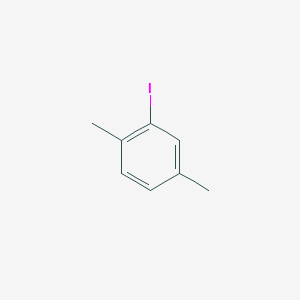

2-Iodo-1,4-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZVNUSNUCABRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061527 | |

| Record name | Benzene, 2-iodo-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-42-5 | |

| Record name | 2-Iodo-1,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-iodo-1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Xylene, 2-iodo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-iodo-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-iodo-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Iodo-p-xylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ8H827CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

iodination of 1,4-dimethylbenzene experimental procedure

An In-depth Technical Guide to the Iodination of 1,4-Dimethylbenzene

This guide provides comprehensive experimental procedures for the synthesis of iodo-substituted 1,4-dimethylbenzene (p-xylene), a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, comparative data, and visual aids to facilitate understanding and replication of the described methods.

Quantitative Data Summary

The iodination of 1,4-dimethylbenzene can be achieved through various methods, each with distinct advantages concerning yield, regioselectivity, and reaction conditions. The following table summarizes quantitative data from several key experimental approaches.

| Method | Iodinating System | Substrate | Product(s) | Yield (%) | Key Conditions | Reference |

| 1. Thallation-Iodination | Tl(TFA)₃ then KI | 1,4-Dimethylbenzene | 2-Iodo-1,4-dimethylbenzene | 80–84% | TFA solvent, 35°C then 0°C | [1] |

| 2. Iodic Acid Activation | HIO₃ / H₂SO₄ | 1,4-Dimethylbenzene | Iodo-1,4-dimethylbenzene (isomer mixture) | ~60-80% | AcOH/Ac₂O solvent, 0–50°C, overnight | [2] |

| 3. Silver Salt-Mediated | I₂ / AgOTs (Silver Tosylate) | 1,4-Dimethylbenzene | This compound | 43% | Acetonitrile (MeCN) solvent, 23°C | [3] |

| 4. Solvent-Free Iodination | I₂ / 30% aq. H₂O₂ | Methoxy-substituted benzenes | Aromatic Iodination | High | Solvent-Free Reaction Conditions (SFRC), 45°C | [4] |

Experimental Protocols

Detailed methodologies for two primary approaches—a classic, high-yield thallation route and a modern, milder silver salt-mediated method—are provided below.

Method 1: Synthesis of this compound via Thallation

This procedure is a highly efficient method for the regioselective synthesis of 2-iodo-p-xylene, but it requires extreme caution due to the high toxicity of thallium salts.[1] All operations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves.

Reagents:

-

Thallium(III) trifluoroacetate [Tl(TFA)₃]: 54.34 g (0.1008 mole)

-

Trifluoroacetic acid (TFA): 110 ml

-

p-Xylene (1,4-dimethylbenzene): 10.6 g (0.100 mole)

-

Potassium iodide (KI): 33.2 g (0.200 mole) in 100 ml water

-

Sodium bisulfite (NaHSO₃): 3 g in 30 ml water

-

Diethyl ether

-

10% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Thallation: In a 500-ml round-bottomed flask equipped with a magnetic stirrer, dissolve 54.34 g of solid thallium(III) trifluoroacetate in 110 ml of trifluoroacetic acid. Stir vigorously for 30 minutes to obtain a clear solution.[1]

-

Add 10.6 g of p-xylene to the solution. The mixture will turn brown. Continue vigorous stirring for 20 minutes at room temperature.[1]

-

Solvent Removal: Remove the trifluoroacetic acid using a rotary evaporator with a bath temperature of 35°C.[1]

-

Dissolve the residue in 100 ml of diethyl ether and then evaporate the solvent again. Re-dissolve the solid residue in 100 ml of diethyl ether.[1]

-

Iodination: Cool the ether solution in an ice bath. Add a solution of 33.2 g of potassium iodide in 100 ml of water in one portion. A dark suspension will form.[1]

-

Stir the suspension vigorously for 10 minutes.[1]

-

Work-up: Add a solution of 3 g of sodium bisulfite in 30 ml of water to the reaction mixture to reduce excess iodine.[1]

-

After stirring for another 10 minutes, filter the mixture to remove the precipitated yellow thallium(I) iodide. Wash the solid thoroughly with 150 ml of diethyl ether.[1]

-

Separate the aqueous layer from the filtrate and extract it with two 60-ml portions of ether.[1]

-

Purification: Combine all the ether extracts and wash them once with 10% aqueous sodium hydroxide and twice with 20 ml of water.[1]

-

Dry the ether solution over anhydrous magnesium sulfate for 1 hour.[1]

-

Remove the ether on a rotary evaporator. The final product is purified by distillation under reduced pressure to yield 18.5–19.6 g (80–84%) of pure 2-iodo-p-xylene (b.p. 110–113°C at 19 mm Hg).[1][5]

Method 3: Silver Salt-Mediated Iodination

This method utilizes a silver salt to activate molecular iodine, allowing for a milder and more functional-group-tolerant iodination process.[3][6]

Reagents:

-

1,4-Dimethylbenzene (p-xylene): (0.2 mmol, 1.0 equiv)

-

Molecular Iodine (I₂): (0.3 mmol, 1.5 equiv)

-

Silver Tosylate (AgOTs): (0.3 mmol, 1.5 equiv)

-

Acetonitrile (MeCN)

Procedure:

-

Reaction Setup: In a reaction vial, combine 1,4-dimethylbenzene (0.2 mmol), silver tosylate (0.3 mmol), and molecular iodine (0.3 mmol).

-

Solvent Addition: Add acetonitrile to achieve a 0.2 M concentration of the substrate.

-

Reaction: Stir the mixture at room temperature (23°C). The reaction is insensitive to oxygen and water, so it can be performed under an ambient atmosphere.[3]

-

Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel to yield this compound (43% yield).[3]

Visualizations: Workflow and Mechanism

To further clarify the processes, the following diagrams illustrate the general experimental workflow and the underlying chemical mechanism.

Caption: General experimental workflow for the iodination of 1,4-dimethylbenzene.

The core of this transformation is the electrophilic aromatic substitution (SEAr) reaction.

Caption: Mechanism of Electrophilic Aromatic Iodination on 1,4-dimethylbenzene.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Iodo-1,4-dimethylbenzene (CAS 1122-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-1,4-dimethylbenzene (CAS Number: 1122-42-5), a key aromatic iodide intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, particularly in the construction of complex organic molecules relevant to pharmaceutical and materials science research. Emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, with detailed experimental protocols and workflow visualizations provided. This guide is intended to be a valuable resource for researchers and professionals utilizing this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-iodo-p-xylene, is an organoiodine compound that serves as a versatile building block in organic chemistry.[1] Its structure features a benzene ring substituted with two methyl groups at positions 1 and 4, and an iodine atom at position 2. This substitution pattern imparts specific reactivity and physical properties to the molecule. The presence of the iodine atom makes it an excellent substrate for a variety of coupling reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1122-42-5 | [2] |

| Molecular Formula | C₈H₉I | [2] |

| Molecular Weight | 232.06 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 229-230 °C (at 760 mmHg) | [3] |

| 92-93.2 °C (at 5 Torr) | [4] | |

| Density | 1.617 g/mL | [3] |

| 1.585 g/cm³ (at 32 °C) | [4] | |

| Refractive Index (n²⁰/D) | 1.5980 | [3] |

| Melting Point | Not available | [3] |

| Solubility | Insoluble in water, soluble in organic solvents. | [1] |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Iodo-p-xylene, 1-Iodo-2,5-dimethylbenzene, 2,5-Dimethyliodobenzene |

| InChI | InChI=1S/C8H9I/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 |

| InChIKey | WYZVNUSNUCABRF-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C)C(=C1)I |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectroscopic features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons and two signals for the methyl protons.

-

Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons will appear as a complex multiplet or as distinct signals in the range of δ 6.8-7.6 ppm. The proton ortho to the iodine atom is expected to be the most downfield.

-

Methyl Protons (6H): The two methyl groups are in different chemical environments and are expected to appear as two singlets, likely in the region of δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons and two for the methyl carbons.

-

Aromatic Carbons (6C): The carbon atom attached to the iodine (C-I) is expected to have a chemical shift in the range of δ 90-100 ppm. The other aromatic carbons will appear in the typical aromatic region of δ 120-145 ppm.

-

Methyl Carbons (2C): The two methyl carbons will have chemical shifts in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-I stretching: ~500-600 cm⁻¹

An image of the gas-phase IR spectrum is available through the NIST WebBook.[2]

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 232.[2] Key fragmentation patterns include:

-

Loss of a methyl group (-CH₃): A significant peak at m/z = 217.

-

Loss of iodine (-I): A peak at m/z = 105, corresponding to the dimethylphenyl cation. This is often the base peak.

-

Further fragmentation of the aromatic ring: Peaks corresponding to the loss of acetylene and other small molecules from the dimethylphenyl cation.

Synthesis and Experimental Protocols

Several methods for the synthesis of aryl iodides are reported in the literature. A well-documented and reliable method for the preparation of this compound is through the thallation of p-xylene followed by reaction with potassium iodide.

Synthesis via Thallation of p-Xylene

This procedure is adapted from Organic Syntheses.

Experimental Protocol:

-

Reaction Setup: A 500 mL round-bottomed flask is equipped with a magnetic stirrer.

-

Reagents:

-

Trifluoroacetic acid (TFA)

-

Thallium(III) trifluoroacetate (Tl(TFA)₃)

-

p-Xylene

-

Potassium iodide (KI)

-

Diethyl ether

-

10% aqueous sodium hydroxide

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To the flask, add TFA and solid Tl(TFA)₃. Stir until a clear solution is obtained.

-

Add p-xylene to the solution. The reaction mixture will turn brown. Stir vigorously for approximately 20 minutes.

-

Remove the TFA using a rotary evaporator.

-

Dissolve the residue in diethyl ether and then evaporate the ether.

-

Redissolve the solid residue in diethyl ether. Cool the flask in an ice bath.

-

Add a solution of potassium iodide in water in one portion. A dark suspension will form. Stir vigorously for 10 minutes.

-

Add a solution of sodium bisulfite in water to the suspension.

-

Filter the yellow thallium(I) iodide precipitate and wash it with diethyl ether.

-

Separate the aqueous layer and extract with diethyl ether.

-

Combine the ether extracts and wash with 10% aqueous sodium hydroxide, followed by water.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

-

Purify the crude product by distillation under reduced pressure to yield pure this compound.

-

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. It is frequently employed in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily participates in these reactions.

Representative Experimental Protocol: Synthesis of a Biaryl Compound

-

Reaction Setup: A Schlenk flask is equipped with a magnetic stirrer and a condenser, under an inert atmosphere (e.g., argon or nitrogen).

-

Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

-

-

Procedure:

-

To the Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system to the flask.

-

Heat the reaction mixture to reflux with stirring for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound is an effective substrate for this transformation.

Representative Experimental Protocol: Synthesis of a Stilbene Derivative

-

Reaction Setup: A sealed tube or a flask with a condenser is used, under an inert atmosphere.

-

Reagents:

-

This compound (1.0 equiv)

-

An alkene (e.g., styrene, 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., PPh₃, 2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, 2.0 equiv)

-

Solvent (e.g., DMF, Acetonitrile)

-

-

Procedure:

-

To the reaction vessel, add the palladium catalyst, phosphine ligand, and base.

-

Add the solvent, followed by this compound and the alkene.

-

Seal the vessel or heat under reflux with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the mixture and filter off any solids.

-

Partition the filtrate between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Role in Drug Discovery and Development

The dimethyl-iodophenyl moiety can be incorporated into larger structures through the coupling reactions described above, leading to the generation of libraries of compounds for high-throughput screening. The substitution pattern of this compound allows for the introduction of steric bulk and specific electronic properties that can influence the binding of a molecule to a biological target.

As an intermediate, its role is crucial in the early stages of drug discovery, where the rapid synthesis of analogues is necessary to establish structure-activity relationships (SAR).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in organic synthesis. Its primary utility lies in its participation in palladium-catalyzed cross-coupling reactions, which are foundational methods for the construction of complex organic molecules. This guide has provided a detailed overview of its properties, synthesis, and applications, offering valuable information for researchers and professionals in the fields of chemistry and drug development. The provided experimental protocols serve as a practical starting point for the use of this important chemical intermediate.

References

physical properties of 2-Iodo-p-xylene

An In-depth Technical Guide on the Physical Properties of 2-Iodo-p-xylene

This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a workflow visualization for a key laboratory procedure.

Chemical Identity and Structure

2-Iodo-p-xylene, also known as 1-iodo-2,5-dimethylbenzene, is an aromatic organic compound.[1][2] It is a derivative of p-xylene with an iodine atom substituted at one of the aromatic ring positions adjacent to a methyl group.

Physical Properties

The physical characteristics of 2-Iodo-p-xylene are essential for its handling, application in synthesis, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 232.06 g/mol | [1][2][4] |

| Appearance | Clear, colorless to yellow to red liquid | [3] |

| Density | 1.617 g/cm³ | [4] |

| Boiling Point | 229-230 °C at 760 mmHg | [4] |

| Melting Point | Not specified (Liquid at room temperature) | |

| Refractive Index | 1.5960 - 1.6000 at 20°C | [3] |

| Solubility | Insoluble in water | [5] |

Experimental Protocols for Property Determination

The determination of the physical properties listed above involves standardized laboratory techniques. The methodologies for measuring boiling point, density, and refractive index are detailed below.

Boiling Point Determination via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key indicator of purity. Simple distillation is a common method for both purifying liquids and determining their boiling points.[6]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a heating mantle, a distillation head (still head), a thermometer, a condenser, and a receiving flask. The 2-Iodo-p-xylene sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, vapor rises into the distillation head.

-

Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

Condensation and Collection: The vapor passes into the water-cooled condenser, where it liquefies and is collected in the receiving flask.

-

Boiling Point Reading: The temperature is recorded when it stabilizes during the distillation of the liquid. This stable temperature is the boiling point of the substance.[6]

Density Measurement

Density, the mass per unit volume of a substance, is a fundamental physical property. It is typically measured using a pycnometer or a hydrometer.

Methodology (Using a Pycnometer):

-

Weighing the Empty Pycnometer: The clean, dry pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is accurately weighed.

-

Filling with Sample: The pycnometer is filled with 2-Iodo-p-xylene. The stopper is carefully inserted, forcing excess liquid out through the capillary, ensuring the flask is completely full. Any excess liquid on the exterior is wiped away.

-

Weighing the Filled Pycnometer: The filled pycnometer is weighed. The mass of the liquid is the difference between this mass and the mass of the empty pycnometer.

-

Volume Determination: The process is repeated with a reference substance of known density (e.g., deionized water) to accurately determine the volume of the pycnometer.

-

Calculation: The density of 2-Iodo-p-xylene is calculated by dividing the mass of the sample by the determined volume.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used to identify and assess the purity of liquid samples.

Methodology (Using an Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of 2-Iodo-p-xylene are placed on the surface of the measuring prism.

-

Measurement: The prisms are closed, and the user looks through the eyepiece, adjusting the control knob until the light and dark fields converge into a sharp line.

-

Reading: The refractive index value is read directly from the instrument's scale. The temperature is also noted, as the refractive index is temperature-dependent. The value is typically reported at 20°C.

Visualization of Experimental Workflow

The following diagram illustrates the standard laboratory setup for simple distillation, a crucial technique for the purification and boiling point determination of liquid compounds like 2-Iodo-p-xylene.

Caption: Workflow for simple distillation of 2-Iodo-p-xylene.

References

An In-depth Technical Guide to the ¹H NMR Characterization of 2-Iodo-1,4-dimethylbenzene

This guide provides a detailed analysis of the ¹H NMR spectroscopic characteristics of 2-iodo-1,4-dimethylbenzene, tailored for researchers, scientists, and professionals in drug development. The document outlines the expected spectral data, a standardized experimental protocol for its acquisition, and a visual representation of the proton signaling pathways.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and methyl protons. Due to the substitution pattern, the aromatic protons are chemically non-equivalent and will display characteristic splitting patterns arising from spin-spin coupling. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing, deshielding effect of the iodine atom.

The following table summarizes the anticipated ¹H NMR data for this compound. This data is based on established principles of NMR spectroscopy and typical values for similar chemical environments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.55 | d | ~1.9 | 1H |

| H-5 | ~7.05 | dd | ~7.9, 1.9 | 1H |

| H-6 | ~6.95 | d | ~7.9 | 1H |

| 1-CH₃ | ~2.40 | s | - | 3H |

| 4-CH₃ | ~2.25 | s | - | 3H |

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) nuclear magnetic resonance spectrometer.

-

Probe: A 5 mm broadband probe.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 to 64 (depending on sample concentration).

-

Receiver Gain: Optimized automatically by the instrument.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Analyze the multiplicities and measure the coupling constants of the signals.

Visualization of Spin-Spin Coupling

The following diagram illustrates the structural formula of this compound and the key spin-spin coupling interactions between the aromatic protons.

Caption: Spin-spin coupling pathways in this compound.

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 2-Iodo-1,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-iodo-1,4-dimethylbenzene. Due to the limited availability of public experimental spectra, this document presents predicted ¹³C NMR chemical shifts, offering a valuable resource for the identification and characterization of this compound. The guide also outlines a detailed experimental protocol for acquiring ¹³C NMR spectra, ensuring reproducibility and accuracy in laboratory settings.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were computationally generated and provide a reliable estimation for spectral analysis and peak assignment.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 141.2 |

| C2 | 101.5 |

| C3 | 130.9 |

| C4 | 138.8 |

| C5 | 129.5 |

| C6 | 139.4 |

| C7 (CH₃) | 22.8 |

| C8 (CH₃) | 28.1 |

Note: These are predicted values and may vary slightly from experimental results.

Chemical Structure and Carbon Numbering

The chemical structure of this compound with the corresponding carbon numbering used for the NMR data assignment is presented below.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard protocol for the acquisition of a ¹³C NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. Spectrometer Setup and Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5-7 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire ¹³C chemical shift range.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Peak Picking: Identify and list the chemical shifts of all peaks.

Experimental Workflow

The following diagram illustrates the logical workflow for acquiring and processing ¹³C NMR spectral data.

An In-depth Technical Guide to the Mass Spectrometry of 2-Iodo-1,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-iodo-1,4-dimethylbenzene, a key aromatic iodo compound. The document details its characteristic fragmentation patterns under electron ionization, presents quantitative mass spectral data, and outlines a standard experimental protocol for its analysis. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Overview of Mass Spectrometry of this compound

This compound has the chemical formula C₈H₉I and a monoisotopic molecular weight of approximately 232.06 g/mol .[1][2][3] Electron ionization (EI) is a common and effective method for the mass spectrometric analysis of this and similar organic molecules.[4][5][6] EI is considered a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[4][5] The resulting mass spectrum displays a characteristic pattern of fragment ions that can be used for structural elucidation and confirmation.[6][7]

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the carbon-iodine bond and fragmentation of the aromatic ring and its methyl substituents.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound exhibits a series of peaks, with the most abundant ions providing insight into the molecule's structure. The data presented in the following table is based on the electron ionization mass spectrum available in the NIST Mass Spectrometry Data Center.[8]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 232 | 100 | [C₈H₉I]⁺• (Molecular Ion) |

| 105 | 85 | [C₈H₉]⁺ |

| 104 | 20 | [C₈H₈]⁺• |

| 91 | 15 | [C₇H₇]⁺ |

| 79 | 18 | [C₆H₇]⁺ |

| 78 | 12 | [C₆H₆]⁺• |

| 77 | 25 | [C₆H₅]⁺ |

| 53 | 10 | [C₄H₅]⁺ |

| 51 | 15 | [C₄H₃]⁺ |

Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺•) at m/z 232. This high-energy radical cation then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation involves the cleavage of the C-I bond, which is the weakest bond in the molecule.

Experimental Protocol

The following is a generalized experimental protocol for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

4.1. Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Electron Ionization (EI) source

-

Quadrupole or Time-of-Flight (TOF) mass analyzer

4.2. Sample Preparation

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Ensure the sample is free of non-volatile impurities.

4.3. GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

4.4. Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-300

-

Scan Rate: 2 scans/second

4.5. Data Acquisition and Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

Process the mass spectrum to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) for confirmation.

Logical Workflow for Compound Identification

The process of identifying this compound using GC-MS follows a logical progression from sample introduction to data interpretation.

This guide provides the foundational information for the mass spectrometric analysis of this compound. For more in-depth studies, such as quantitative analysis or the investigation of isomers, further method development and validation would be required.

References

- 1. Benzene, 2-iodo-1,4-dimethyl- [webbook.nist.gov]

- 2. Benzene, 2-iodo-1,4-dimethyl- [webbook.nist.gov]

- 3. Benzene, 2-iodo-1,4-dimethyl- [webbook.nist.gov]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 6. rroij.com [rroij.com]

- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 8. Benzene, 2-iodo-1,4-dimethyl- [webbook.nist.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,4-Dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of 1,4-dimethylbenzene, commonly known as p-xylene. It details the underlying principles, reaction mechanisms, quantitative product distributions, and experimental protocols for key reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

Core Principles: Reactivity and Regioselectivity

1,4-Dimethylbenzene is an aromatic hydrocarbon that readily undergoes electrophilic substitution. The two methyl groups on the benzene ring play a crucial role in determining both the reactivity of the molecule and the position of substitution (regioselectivity).

Activating Nature of Methyl Groups: Methyl groups are electron-donating through inductive effects and hyperconjugation. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. Consequently, electrophilic substitution reactions of 1,4-dimethylbenzene occur at a faster rate compared to benzene.

Directing Effects: The methyl groups are ortho, para-directing. In 1,4-dimethylbenzene, the positions ortho to one methyl group are also meta to the other, and the para position to one methyl group is occupied by the other methyl group. The positions ortho to both methyl groups (2, 3, 5, and 6) are activated. Due to the symmetry of the molecule, positions 2, 3, 5, and 6 are chemically equivalent. Therefore, electrophilic substitution on 1,4-dimethylbenzene typically yields a single monosubstituted product where the electrophile attaches to one of these equivalent positions.

Key Electrophilic Substitution Reactions

Nitration

The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental reaction in the synthesis of many organic compounds.

Reaction: 1,4-dimethylbenzene reacts with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, to yield 2-nitro-1,4-dimethylbenzene.

Mechanism: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) as the active electrophile, which is generated by the protonation of nitric acid by the stronger sulfuric acid. The electron-rich aromatic ring of 1,4-dimethylbenzene then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base (such as HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the final product.

Table 1: Quantitative Data for the Nitration of 1,4-Dimethylbenzene

| Electrophile | Reagents and Conditions | Product | Yield |

| NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ | 2-Nitro-1,4-dimethylbenzene | High |

Experimental Protocol: Synthesis of 2-Nitro-1,4-dimethylbenzene

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid with continuous stirring.

-

Reaction: To the cooled nitrating mixture, add 17.5 mL of 1,4-dimethylbenzene dropwise, ensuring the temperature of the reaction mixture does not exceed 55°C.

-

Heating: After the addition is complete, fit the flask with a condenser and heat the mixture to 60°C for 40-45 minutes with occasional shaking.

-

Work-up: Pour the cooled reaction mixture into 150 mL of cold water in a beaker. Separate the organic layer using a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and again with water.

-

Drying and Purification: Dry the organic layer over anhydrous calcium chloride and purify by distillation to obtain 2-nitro-1,4-dimethylbenzene.

Diagram: Nitration of 1,4-Dimethylbenzene

Caption: Mechanism of Nitration of 1,4-Dimethylbenzene.

Halogenation

Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (chlorine or bromine).

Reaction: 1,4-Dimethylbenzene reacts with chlorine or bromine in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to produce the corresponding halo-substituted product.

Mechanism: The Lewis acid polarizes the halogen molecule, creating a stronger electrophile. The aromatic ring attacks the polarized halogen, forming a sigma complex. A base then removes a proton to restore aromaticity.

Table 2: Quantitative Data for the Halogenation of 1,4-Dimethylbenzene

| Electrophile | Reagents and Conditions | Product | Yield |

| Cl⁺ (equivalent) | Cl₂, FeCl₃ or AlCl₃ | 2-Chloro-1,4-dimethylbenzene | High |

| Br⁺ (equivalent) | Br₂, FeBr₃ | 2-Bromo-1,4-dimethylbenzene | High |

Experimental Protocol: Bromination of 1,4-Dimethylbenzene

-

Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap, place 10.6 g (0.1 mol) of 1,4-dimethylbenzene and 0.5 g of iron filings.

-

Reaction: From the dropping funnel, add 16.0 g (0.1 mol) of bromine dropwise with stirring. The reaction is exothermic and will proceed at room temperature.

-

Completion: After the addition is complete, warm the mixture gently on a water bath for 30 minutes to ensure complete reaction.

-

Work-up: Cool the reaction mixture and wash it with water, followed by a dilute solution of sodium bisulfite to remove any unreacted bromine, and then with water again.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate and purify by distillation to obtain 2-bromo-1,4-dimethylbenzene.

Diagram: Halogenation Workflow

Caption: Experimental Workflow for Halogenation.

Sulfonation

Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. It is a reversible reaction.

Reaction: 1,4-Dimethylbenzene is heated with concentrated or fuming sulfuric acid to produce 1,4-dimethylbenzene-2-sulfonic acid.

Mechanism: The electrophile in sulfonation is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from concentrated sulfuric acid. The aromatic ring attacks SO₃, and subsequent proton transfer steps lead to the formation of the sulfonic acid.

Table 3: Quantitative Data for the Sulfonation of 1,4-Dimethylbenzene

| Electrophile | Reagents and Conditions | Product | Yield |

| SO₃ | Fuming H₂SO₄ (oleum) or Conc. H₂SO₄, heat | 1,4-Dimethylbenzene-2-sulfonic acid | High |

Experimental Protocol: Sulfonation of 1,4-Dimethylbenzene

-

Setup: In a round-bottom flask, place 10.6 g (0.1 mol) of 1,4-dimethylbenzene.

-

Reaction: Carefully add 20 mL of fuming sulfuric acid (oleum) with cooling and stirring.

-

Heating: Heat the mixture on a steam bath for about 1 hour.

-

Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. The sulfonic acid will precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

-

Purification: Recrystallize the crude product from water to obtain pure 1,4-dimethylbenzene-2-sulfonic acid.

Diagram: Sulfonation Reversibility

Caption: Reversibility of Sulfonation.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone. This reaction is important for the synthesis of aromatic ketones.

Reaction: 1,4-Dimethylbenzene reacts with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃), to form an acyl-substituted product. For example, with acetyl chloride, the product is 2-acetyl-1,4-dimethylbenzene.

Mechanism: The Lewis acid reacts with the acylating agent to form a highly electrophilic acylium ion (RCO⁺). The aromatic ring attacks the acylium ion, leading to the formation of a sigma complex. Deprotonation restores the aromaticity and yields the ketone.

Table 4: Quantitative Data for the Friedel-Crafts Acylation of 1,4-Dimethylbenzene

| Electrophile | Reagents and Conditions | Product | Yield |

| CH₃CO⁺ | Acetyl chloride (CH₃COCl), AlCl₃ | 2-Acetyl-1,4-dimethylbenzene | High |

Experimental Protocol: Friedel-Crafts Acylation of 1,4-Dimethylbenzene with Acetyl Chloride

-

Setup: In a dry, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 13.3 g (0.1 mol) of anhydrous aluminum chloride and 50 mL of a dry, inert solvent (e.g., carbon disulfide or dichloromethane).

-

Addition of Acylating Agent: Cool the flask in an ice bath and add 7.85 g (0.1 mol) of acetyl chloride dropwise with stirring.

-

Addition of Substrate: After the formation of the acylium ion complex, add 10.6 g (0.1 mol) of 1,4-dimethylbenzene dropwise, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Work-up: Decompose the reaction complex by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

Extraction and Washing: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts and wash with water, dilute sodium hydroxide solution, and again with water.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation. Purify the resulting ketone by vacuum distillation. A yield of 135.9% of 2′,5′-dimethylacetophenone has been reported, which may indicate the presence of residue and side products affecting the actual yield.[1]

Diagram: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Summary and Conclusion

The electrophilic substitution reactions of 1,4-dimethylbenzene are fundamental transformations in organic synthesis. The activating and ortho, para-directing nature of the two methyl groups leads to high reactivity and regioselectivity, generally yielding a single monosubstituted product. This guide has provided detailed technical information, including quantitative data and experimental protocols, for the nitration, halogenation, sulfonation, and Friedel-Crafts acylation of 1,4-dimethylbenzene. A thorough understanding of these reactions is essential for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide on the Stability and Storage of 2-Iodo-1,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-Iodo-1,4-dimethylbenzene, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development. This document outlines the known stability data, recommended storage conditions, potential degradation pathways, and methodologies for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to its handling and storage.

| Property | Value | Reference |

| CAS Number | 1122-42-5 | [1][2] |

| Molecular Formula | C₈H₉I | [1][2] |

| Molecular Weight | 232.06 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 229-230 °C | [5] |

| Density | 1.617 g/mL | [5] |

| Refractive Index | 1.5980 | [5] |

| Solubility | Insoluble in water | [4] |

Stability Profile and Degradation

Aryl iodides, including this compound, are known to be sensitive to several environmental factors that can lead to degradation. The primary degradation pathways involve cleavage of the carbon-iodine bond, which is weaker than carbon-bromine or carbon-chlorine bonds.

Key Instability Factors:

-

Light: Exposure to light, particularly UV radiation, can induce photolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation products. This is a common degradation pathway for many iodo-aromatic compounds.

-

Heat: Thermal stress can also promote the homolytic cleavage of the C-I bond, liberating elemental iodine. This process may be accelerated in the presence of impurities.

-

Oxidation: Aryl iodides can be susceptible to oxidation, potentially forming hypervalent iodine species or other oxygenated derivatives, especially in the presence of oxidizing agents.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the storage and handling recommendations outlined in Table 2 should be strictly followed.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place. | Minimizes thermal degradation. |

| Light | Protect from light; store in an amber or opaque container. | Prevents photolytic decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. | Prevents oxidative degradation and hydrolysis from atmospheric moisture. |

| Ventilation | Store in a well-ventilated area. | Ensures safe handling of any potential vapors. |

| Incompatibilities | Avoid strong oxidizing agents. | Prevents potential exothermic reactions and degradation. |

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability of this compound, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.

4.1. General Procedure for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from stress, should be analyzed alongside the stressed samples.

4.2. Hydrolytic Degradation

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat the mixture at 80°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat the mixture at 80°C for 24 hours.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Heat the mixture at 80°C for 24 hours.

-

Sample Analysis: After the specified time, cool the solutions to room temperature, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

4.3. Oxidative Degradation

-

Procedure: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

-

Sample Analysis: After 24 hours, dilute the solution to a suitable concentration and analyze by HPLC.

4.4. Photolytic Degradation

-

Procedure: Expose the stock solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample Analysis: After exposure, dilute the samples to a suitable concentration and analyze by HPLC.

4.5. Thermal Degradation

-

Procedure: Place the solid compound in a thermostatically controlled oven at 105°C for 48 hours.

-

Sample Analysis: After heating, allow the sample to cool to room temperature. Prepare a solution of a known concentration and analyze by HPLC.

4.6. Analytical Method

A stability-indicating HPLC method with UV detection is the preferred analytical technique. The method should be capable of separating the parent compound from all potential degradation products.

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL

Visualizations

5.1. Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound under forced degradation conditions.

Caption: Potential degradation pathways of this compound.

5.2. Experimental Workflow for Stability Assessment

The logical workflow for assessing the stability of this compound is depicted in the diagram below.

Caption: Workflow for stability assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Iodo-1,4-dimethylbenzene in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-iodo-1,4-dimethylbenzene in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds.[1][2] These structures are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3] this compound serves as an excellent aryl halide substrate in this reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[4] The presence of the methyl groups can influence the electronic and steric properties of the substrate, potentially affecting reaction kinetics and product yields.

Core Concepts

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[5]

A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates.

Data Presentation: Reaction Parameters

The following tables summarize typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl iodides, which can be adapted for this compound.

Table 1: Common Palladium Catalysts and Ligands

| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | A common, versatile catalyst.[6] |

| Pd(OAc)₂ | Various (e.g., SPhos, RuPhos) | 1-3 | Often used with specialized phosphine ligands for challenging substrates.[1][7] |

| Pd/C | None | 5-10 | A heterogeneous catalyst that can be recycled, promoting "green" chemistry.[8] |

| [Pd₂(dba)₃] | Various | 1-3 | A stable Pd(0) source often used with phosphine ligands. |

| PEPPSI-type precatalysts | N-heterocyclic carbenes (NHCs) | 1-3 | Highly active catalysts, particularly for less reactive chlorides.[5] |

Table 2: Bases and Solvents

| Base | Solvent(s) | Typical Concentration | Notes |

| K₂CO₃ | Toluene, Dioxane, DMF, Water mixtures | 2-3 equivalents | A widely used, effective base.[6][9][10] |

| K₃PO₄ | Toluene, Dioxane | 2-3 equivalents | A stronger base, often used for more challenging couplings.[1] |

| Cs₂CO₃ | Dioxane, Toluene | 2-3 equivalents | A highly effective but more expensive base. |

| Na₂CO₃ | DME/Water | 2 equivalents | Often used with heterogeneous Pd/C catalysts.[8] |

| Et₃N | DMF | 2-3 equivalents | An organic base, can also act as a solvent.[4] |

Experimental Protocols

The following are generalized protocols that can be used as a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of specific parameters may be required for different coupling partners.

Protocol 1: General Procedure using a Homogeneous Catalyst

This protocol is suitable for a wide range of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or the palladium pre-catalyst and ligand (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using a Heterogeneous Catalyst (Pd/C)

This protocol offers a more environmentally friendly approach with easier catalyst removal.[8]

Materials:

-

This compound

-

Arylboronic acid

-

10% Pd/C

-

Base (e.g., Na₂CO₃)

-

Solvent mixture (e.g., DME/Water 1:1)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Na₂CO₃ (2.0 equiv.), and 10% Pd/C (5 mol%).

-

Add the DME/water (1:1) solvent mixture.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 25-50 °C) for the required time (typically 4-12 hours). The reaction can often be run under air.[8]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the Pd/C catalyst.

-

Separate the aqueous layer and extract it with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the key processes in the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-1,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First described by Kenkichi Sonogashira in 1975, this palladium- and copper-co-catalyzed reaction has become a cornerstone in modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and wide applicability in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]

This document provides a detailed protocol for the Sonogashira coupling of 2-iodo-1,4-dimethylbenzene with a terminal alkyne. Aryl iodides are particularly reactive substrates in this transformation, often leading to high yields under mild conditions.[5]

Reaction Principle

The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[1][3]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[3]

-

Transmetalation: The copper acetylide then transfers the alkyne moiety to the palladium(II) complex.[5]

-

Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to afford the desired 1,4-dimethyl-2-(alkynyl)benzene product and regenerate the active Pd(0) catalyst.[5]

Experimental Workflow

Caption: Experimental workflow for the Sonogashira coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Sonogashira coupling of an aryl iodide like this compound with a terminal alkyne. These parameters may require optimization for specific substrates.

| Parameter | Typical Range/Value | Notes |

| Aryl Iodide | 1.0 equivalent | This compound |

| Terminal Alkyne | 1.1 - 1.5 equivalents | Phenylacetylene is a common coupling partner. |

| Palladium Catalyst | 0.5 - 5 mol % | Pd(PPh₃)₂Cl₂ is a common choice.[5] |

| Copper(I) Co-catalyst | 0.25 - 5 mol % | Copper(I) iodide (CuI) is typically used.[5] |

| Base | 2.0 - 7.0 equivalents | Diisopropylamine or triethylamine are frequently used.[5] |

| Solvent | Anhydrous | Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are common.[5] |

| Temperature | Room Temperature to 80 °C | Aryl iodides often react efficiently at room temperature.[5] |

| Reaction Time | 1 - 24 hours | Monitored by TLC or GC-MS until completion. |

| Yield | 70 - 98% | Highly dependent on substrates and reaction conditions. |

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with phenylacetylene.

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.025 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine (7.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Silica gel for column chromatography

Equipment:

-

Oven-dried round-bottom flask or reaction tube with a magnetic stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes for liquid transfer

-

Standard glassware for work-up and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.025 eq) under a stream of inert gas (e.g., argon).[3]

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Addition of Reagents: Add anhydrous THF via syringe. Sequentially add diisopropylamine (7.0 eq) and phenylacetylene (1.1 eq) via syringe while stirring.[5]

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.[5]

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium catalysts and organic solvents can be hazardous. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Inert gas techniques are necessary to prevent the deactivation of the catalyst.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Heck Reaction of 2-Iodo-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Heck reaction with 2-iodo-p-xylene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This methodology is widely used in organic synthesis, including the preparation of substituted stilbenes and acrylates, which are valuable intermediates in pharmaceuticals and materials science.

Overview of the Heck Reaction with 2-Iodo-p-xylene

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the reaction of an aryl, vinyl, or benzyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] For 2-iodo-p-xylene, this reaction allows for the introduction of a variety of olefinic substituents at the 2-position of the p-xylene ring. The general scheme for this reaction is as follows:

Scheme 1: General Heck Reaction of 2-Iodo-p-xylene

Key components and their roles in the reaction include:

-

Aryl Halide: 2-Iodo-p-xylene serves as the electrophilic partner. Aryl iodides are highly reactive in the Heck reaction.

-

Alkene: The choice of alkene (e.g., styrene, acrylates) determines the nature of the substituent introduced.

-

Palladium Catalyst: Typically, palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are used as catalyst precursors, which are reduced in situ to the active Pd(0) species.[1]

-

Base: A base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle, regenerating the active catalyst.[2] Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium acetate (NaOAc).[1]

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are commonly employed.

Tabulated Reaction Conditions

The following table summarizes various conditions reported for Heck reactions of aryl iodides with different alkenes, providing a comparative overview for optimizing the reaction of 2-iodo-p-xylene.

| Aryl Iodide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Styrene | PdCl₂ (1.0) | K₂CO₃ (2.0) | H₂O/EtOH (3:1) | 130 (MW) | 0.17 | 100 | [3] |

| Iodobenzene | Methyl Acrylate | Pd(OAc)₂ (0.05) | K₃PO₄ | Neat (Solvent-free) | (MW) | - | High | [4] |

| Aryl Iodide | Styrene | Pd(OAc)₂ (0.5) | K₂CO₃ (3.0) | DMA | 140 | 40 | 54-88 | [5] |

| Iodobenzene | Styrene | PdCl₂ (1.5) | K₂CO₃ | Water | - | 6 | 96 | [6] |

| Iodobenzene | n-Butyl Acrylate | PdCl₂ (0.2) | Et₃N (2.0) | [bmim][PF₆] | 120 | 1.5 | 99 | [7] |

| 2-Iodo-p-carborane | Styrene | Herrmann's Catalyst | Ag₃PO₄ | DMF | - | - | High | [8] |

Experimental Protocols

Below are two detailed protocols for the Heck reaction of 2-iodo-p-xylene with styrene and ethyl acrylate, respectively. These protocols are based on established procedures for similar substrates.

Protocol 1: Synthesis of (E)-2,5-Dimethylstilbene from 2-Iodo-p-xylene and Styrene

Materials:

-

2-Iodo-p-xylene

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMA)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-p-xylene (1.0 equiv.), potassium carbonate (3.0 equiv.), and palladium(II) acetate (0.005 equiv., 0.5 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous N,N-dimethylacetamide (DMA) to the flask via syringe.

-

Add styrene (1.2 equiv.) to the reaction mixture via syringe.

-

Heat the reaction mixture to 140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-40 hours.

-